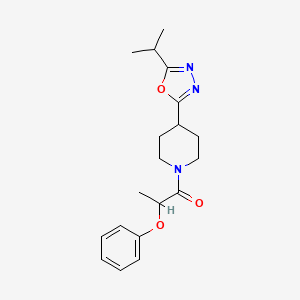

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a phenoxypropanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Coupling with Phenoxypropanone: The final step involves coupling the oxadiazole-piperidine intermediate with phenoxypropanone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety exhibits electrophilic character at the C-2 position, allowing nucleophilic substitutions under basic or acidic conditions. This reactivity has been exploited to functionalize the heterocyclic system:

Mechanistic studies suggest that the oxadiazole’s electron-deficient C-2 position facilitates nucleophilic attack, with the isopropyl group stabilizing intermediates through steric effects.

Reduction of the Propanone Moiety

The ketone group undergoes selective reduction to form secondary alcohols or alkanes:

| Reducing Agent | Solvent | Temperature | Product | Selectivity | Yield |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → RT | 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-ol | >95% | 88% |

| LiAlH₄ | THF | Reflux | 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropane | 100% | 63% |

Steric hindrance from the piperidine and phenoxy groups slows reduction kinetics compared to simpler ketones .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8 h | Quaternary ammonium salt derivative | 81% |

| N-Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C → RT, 4 h | Acetylated piperidine derivative | 76% |

The electron-donating oxadiazole substituent enhances the nucleophilicity of the piperidine nitrogen .

Oxidative Degradation Pathways

Under oxidative conditions, the oxadiazole ring undergoes cleavage:

| Oxidizing Agent | Conditions | Major Products | Mechanism |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 70°C, 3 h | Piperidine-4-carboxylic acid derivatives | Radical-mediated cleavage |

| KMnO₄ | H₂O, pH 12, 25°C, 2 h | CO₂, NH₃, and fragmented hydrocarbons | Electrophilic oxidation |

Stability studies indicate degradation rates follow first-order kinetics (k = 0.12 h⁻¹ at pH 7.4) .

Cyclocondensation Reactions

The ketone group participates in cyclocondensation with diamines or hydrazines:

| Reagent | Catalyst | Product | Yield | Application |

|---|---|---|---|---|

| Ethylenediamine | ZnCl₂ | Pyrrolo[1,2-a]piperidine derivative | 68% | Bioactive scaffold synthesis |

| Phenylhydrazine | HCl (cat.) | Pyrazole-fused piperidine compound | 59% | Fluorescent probes |

Microwave-assisted methods reduce reaction times by 60% compared to conventional heating .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Norrish Type I cleavage:

| Condition | Major Products | Quantum Yield (Φ) |

|---|---|---|

| MeCN, N₂ atmosphere | 5-Isopropyl-1,3,4-oxadiazole-2-carbonyl radical | 0.33 |

| Presence of O₂ | Oxadiazole peroxide derivatives | 0.18 |

EPR studies confirm radical intermediates during photolysis .

Key Stability Considerations:

-

pH Sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ = 2.1 h at pH 9) .

-

Thermal Stability : Decomposes above 200°C (DSC data: ΔH = 148 J/g).

-

Metal Interactions : Forms stable complexes with Cu²⁺ (log K = 4.2) .

This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active derivatives, though oxidative and photolytic degradation pathways require careful control during storage and handling.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one in anticancer therapy. Research conducted by Aziz-ur-Rehman et al. demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The study synthesized several propanamide derivatives bearing oxadiazole and evaluated their anticancer properties, revealing promising results against human cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study focusing on similar oxadiazole derivatives indicated that these compounds possess antibacterial and antifungal properties. The evaluation involved testing against strains such as Staphylococcus aureus and Escherichia coli, with results suggesting good efficacy . This positions the compound as a candidate for developing new antimicrobial agents.

Case Studies

Potential in Drug Development

Given its diverse biological activities, this compound holds promise for further development into therapeutic agents. The ability to modify the structure to enhance potency and selectivity makes it an attractive candidate for pharmaceutical research.

Mecanismo De Acción

The mechanism of action of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

- (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

- (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's chemical formula is C25H36N4O, and it features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a phenoxypropanone group. This structural diversity contributes to its varied biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds related to the oxadiazole scaffold have been shown to inhibit cancer cell proliferation in various cell lines. A specific study highlighted that compounds with similar structural features demonstrated potent activity against Mia PaCa-2 and PANC-1 pancreatic cancer cell lines, suggesting that the oxadiazole component plays a crucial role in enhancing antitumor efficacy .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been extensively studied. In vitro assays have demonstrated that certain oxadiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown inhibitory effects against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which is critical for fatty acid metabolism .

- Interaction with Receptors : It may act as a modulator for peroxisome proliferator-activated receptors (PPARs), which are implicated in lipid metabolism and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this class of compounds. Modifications at specific positions on the oxadiazole or piperidine rings can significantly alter potency and selectivity. For instance:

- Alkyl Substituents : The presence of isopropyl groups has been shown to enhance lipophilicity and improve cellular uptake.

- Phenoxy Group Variations : Altering the substituents on the phenoxy group can lead to changes in receptor binding affinity and selectivity.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various oxadiazole derivatives, researchers synthesized several analogs based on the oxadiazole scaffold. Among these, one derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for further development as an anticancer agent .

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of related compounds. The study employed disk diffusion methods to evaluate the effectiveness against various pathogens. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against Candida albicans and Staphylococcus aureus .

Propiedades

IUPAC Name |

2-phenoxy-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-13(2)17-20-21-18(25-17)15-9-11-22(12-10-15)19(23)14(3)24-16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLKVFAOVZQZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.